Tin tetra(hexanolate)

Description

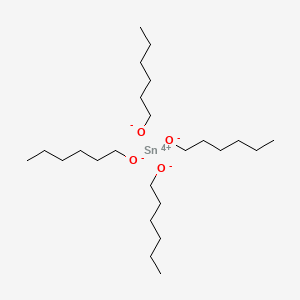

Structure

3D Structure of Parent

Properties

CAS No. |

93840-03-0 |

|---|---|

Molecular Formula |

C24H52O4Sn |

Molecular Weight |

523.4 g/mol |

IUPAC Name |

hexan-1-olate;tin(4+) |

InChI |

InChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |

InChI Key |

NIRYGOQSAJECEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4] |

Origin of Product |

United States |

Synthesis and Formulation

The primary method for synthesizing Tin tetra(hexanoate) involves the reaction of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with a hexanoate (B1226103) salt, such as sodium hexanoate (NaOOC(CH₂)₄CH₃). The reaction is generally performed in a non-aqueous organic solvent to prevent hydrolysis of the tin tetrachloride starting material. uobabylon.edu.iqontosight.ai This metathesis reaction results in the exchange of the chloride ligands on the tin center for hexanoate ligands, forming Tin tetra(hexanoate) and sodium chloride as a byproduct, which can be removed by filtration.

General Reaction: SnCl₄ + 4 Na(OOC(CH₂)₄CH₃) → Sn(OOC(CH₂)₄CH₃)₄ + 4 NaCl

Alternative routes for synthesizing tin(IV) alkoxides and carboxylates include the reaction of tin metal with carboxylic acids in the presence of an oxidizing agent or the reaction of tin(IV) alkoxides with carboxylic acids. researchgate.netgoogle.com Formulation of the final product typically involves purification by removing the salt byproduct and evaporating the solvent to yield the compound as a solid. ontosight.ai

Chemical and Physical Properties

Tin tetra(hexanoate) is a white, crystalline solid at room temperature. ontosight.ai It exhibits solubility in various nonpolar organic solvents, including benzene, chloroform, and ethanol. ontosight.ai This solubility is crucial for its application in solution-based processes like catalysis and materials synthesis.

Table 1: Physical and Chemical Properties of Tin Tetra(hexanoate)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₄H₄₄O₈Sn | ontosight.ai |

| Molecular Weight | 579.30 g/mol | Calculated |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Soluble in organic solvents (benzene, chloroform, ethanol) | ontosight.ai |

| Coordination Geometry | Assumed tetrahedral or higher-coordinate (e.g., octahedral) | ontosight.ai |

Tin Tetra Hexanolate As a Precursor in Advanced Materials Synthesis

Synthesis of Tin Dioxide (SnO2) Nanomaterials

The use of tin tetra(hexanolate) and related organotin compounds as precursors is a key strategy in the production of high-purity tin dioxide (SnO2) nanomaterials. ontosight.ai SnO2 is an n-type semiconductor with a wide bandgap of approximately 3.6 eV, characterized by excellent chemical stability, high electron mobility, and optical transparency in the visible region. db-thueringen.deresearchgate.net These properties make it highly desirable for various applications.

Tin tetra(hexanolate) has been specifically investigated for its potential as a precursor in synthesizing SnO2 nanoparticles. ontosight.ai These nanoparticles are central to advancements in optoelectronics and catalysis. ontosight.aidb-thueringen.de The size, morphology, and crystallinity of the SnO2 nanoparticles, which dictate their performance, can be controlled through the synthesis conditions. researchgate.net In optoelectronics, SnO2 nanoparticles are used in transparent conducting electrodes, solar cells, and UV photodetectors due to their high conductivity and transparency. db-thueringen.denih.govresearchgate.net In catalysis, their high surface area and the presence of oxygen vacancies make them effective materials for gas sensing and the photocatalytic degradation of pollutants. db-thueringen.deresearchgate.net

Table 1: Properties and Applications of SnO2 Nanoparticles

| Property | Relevance | Application Area |

|---|---|---|

| Wide Bandgap (~3.6 eV) | Allows for high transparency in the visible spectrum. | Optoelectronics (Transparent Electrodes) researchgate.net |

| High Electron Mobility | Facilitates efficient charge transport. | Solar Cells, Thin-Film Transistors researchgate.net |

| High Surface Area | Provides numerous active sites for chemical reactions. | Catalysis, Gas Sensors researchgate.net |

| Chemical & Thermal Stability | Ensures durability in harsh operating environments. | Catalytic Support Materials, Sensors researchgate.netresearchgate.net |

| Photosensitivity | Exhibits a strong response to UV light. | Photodetectors, Photocatalysis nih.gov |

Polymeric precursor methods represent a versatile route for synthesizing metal oxide nanopowders with controlled composition and morphology. mdpi.com One such technique involves encapsulating an organotin precursor, like a tin hexanoate (B1226103) derivative, within polymeric nanoparticles that act as a sacrificial template. acs.org In a specific application, liquid organotin compounds are incorporated into polystyrene nanoparticles via miniemulsion polymerization. acs.org The resulting polymer/organotin hybrid nanoparticles are then subjected to calcination or etching. This process removes the polymeric component, leading to the formation of SnO2 coatings or powders. acs.org This method allows for the conversion of up to 96% of the organotin compound into SnO2, demonstrating high efficiency. acs.org The resulting material is typically identified as tetragonal SnO2 (cassiterite). acs.org

Table 2: Steps in Polymeric Template Synthesis of SnO2

| Step | Description | Purpose |

|---|---|---|

| 1. Miniemulsion Polymerization | An organotin precursor (e.g., bis(2-ethyl hexanoate) tin(II)) is encapsulated within polystyrene nanoparticles in an aqueous dispersion. acs.org | To create a hybrid organotin-polymer nanoparticle template. acs.org |

| 2. Deposition | The aqueous dispersion of hybrid nanoparticles is applied as a coating onto a substrate. | To form a uniform layer of the precursor material. |

| 3. Thermal Treatment | The coated substrate is subjected to high temperatures (calcination) or oxygen plasma etching. acs.org | To burn off the sacrificial polystyrene template and convert the organotin precursor into tin oxide. acs.org |

| 4. Final Product | A coating of tin dioxide (SnO2) nanoparticles remains on the substrate. acs.org | To obtain the final advanced material for application. |

Fabrication of Thin Films via Chemical Vapor Deposition (CVD) and Solution-Based Methods

Tin tetra(hexanolate) and similar organometallic compounds are suitable for creating tin oxide thin films through various deposition techniques, which are broadly categorized as vapor-phase or liquid-phase processes.

Chemical Vapor Deposition (CVD) is a powerful technique for growing uniform, large-area thin films with excellent conformal coverage. google.com In this process, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form the desired film. google.com Organotin compounds, including tetraalkoxy tin derivatives, have been successfully used to deposit SnO2 films. google.com A significant advantage of using certain organometallic precursors is the ability to deposit tin oxide without needing a separate, added oxidant like oxygen or water, which can be hazardous. google.com

Solution-Based Methods , often referred to as Chemical Solution Deposition (CSD) or sol-gel processes, offer a lower-cost alternative to vacuum-based techniques. utwente.nl The general procedure involves dissolving a precursor, such as tin tetra(hexanolate), in a suitable organic solvent. ontosight.aisciengine.com This precursor solution is then deposited onto a substrate using methods like spin-coating or dip-coating. sciengine.comresearchgate.net Finally, a thermal treatment (annealing) is applied to remove the organic ligands and crystallize the material, resulting in a dense oxide thin film. sciengine.comresearchgate.net

Development of Heterometallic Oxide Systems and Composites

The versatility of tin tetra(hexanolate) extends to the synthesis of multi-metal oxide systems, where combining tin with other metals yields materials with synergistic or enhanced properties.

The combination of tin and titanium oxides can produce highly effective catalysts for industrial processes such as esterification and polycondensation. google.comresearchgate.net By creating mixed-metal compositions, it is possible to develop catalysts that are more efficient, as well as more thermally and hydrolytically stable, than their single-metal counterparts. researchgate.net For instance, tin-titanium based catalyst systems have been explored for the synthesis of high molecular weight polyesters, demonstrating improved performance even at lower temperatures. researchgate.net These heterometallic systems can overcome issues associated with traditional catalysts, such as discoloration of the final polymer product. google.com

Zinc Tin Oxide (ZTO) is a ternary compound that has garnered significant interest as a channel material in transparent thin-film transistors (TFTs), a core component of modern displays and flexible electronics. nih.gov Solution-based methods are particularly effective for fabricating ZTO films. rsc.org In a typical process, a precursor solution is prepared by mixing a zinc precursor (e.g., zinc acetate) and a tin precursor, such as tin(II) 2-ethylhexanoate (B8288628), in a solvent. sciengine.comresearchgate.netrsc.org This solution is then spin-coated onto a substrate and annealed to form a smooth, dense ZTO film. sciengine.comresearchgate.net The choice of the tin precursor significantly affects the morphology and electronic performance of the resulting ZTO film and the corresponding field-effect transistor (FET). rsc.org

Table 3: Performance of ZTO-FETs with Different Tin Precursors

| Tin Precursor | Film Morphology (RMS Roughness) | Field-Effect Mobility (cm²/V·s) | On/Off Current Ratio |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate | < 0.5 nm | 1.8 | 6 x 10⁵ |

| Tin(IV) isopropoxide | > 0.5 nm | (Considered promising) | (Not specified) |

| Tin(II) chloride | < 0.5 nm | 1.8 | 6 x 10⁵ |

| Tin(IV) acetate | > 0.5 nm | (Lower performance) | (Not specified) |

Data sourced from a comparative study on solution-processed ZTO films. rsc.org

Formation of Tin Oxide-Based Hybrid Nanostructures for Gas Sensing

The synthesis of tin oxide (SnO₂) based hybrid nanostructures for gas sensing applications is a significant area of research in materials science. The properties of the resulting sensing material, including its sensitivity, selectivity, and response time, are highly dependent on the choice of precursor and the synthesis methodology. While various tin precursors are commonly utilized, the use of specific organometallic compounds can offer advantages in controlling the morphology and composition of the final nanostructure. One such precursor is tin tetra(hexanolate).

The formation of tin oxide-based hybrid nanostructures using tin tetra(hexanolate) as a precursor typically involves a solution-based method, such as a sol-gel or hydrothermal process. In these methods, the tin tetra(hexanolate) is dissolved in a suitable solvent, often an alcohol, and then undergoes hydrolysis and condensation reactions to form tin oxide nanoparticles. The hexanolate ligands are displaced by hydroxyl groups from water, leading to the formation of tin-oxygen-tin bridges, which constitute the backbone of the tin oxide material.

The general chemical transformation can be represented as:

Sn(OCH₂CH₂CH₂CH₂CH₂CH₃)₄ + 4H₂O → Sn(OH)₄ + 4CH₃(CH₂)₅OH Sn(OH)₄ → SnO₂ + 2H₂O

To create hybrid nanostructures, other components are introduced during the synthesis process. These can include other metal alkoxides to form mixed metal oxides, or pre-formed nanostructures such as carbon nanotubes, graphene oxide, or polymer templates. The tin tetra(hexanolate) precursor then hydrolyzes and condenses around these components, resulting in a hybrid material where the tin oxide is intimately integrated with the secondary phase. The choice of the secondary material is crucial as it can enhance the gas sensing properties through various mechanisms, such as increasing the surface area, providing conductive pathways, or creating p-n heterojunctions.

The thermal treatment of the as-synthesized hybrid material is a critical step. Calcination at elevated temperatures removes the organic residues from the precursor and solvent and induces the crystallization of the amorphous tin oxide into a stable phase, typically the rutile or cassiterite structure. The temperature and duration of the calcination process significantly influence the grain size, porosity, and surface chemistry of the final hybrid nanostructure, all of which are key parameters for gas sensing performance.

Detailed Research Findings

Research into the use of tin tetra(hexanolate) for creating gas sensing materials has focused on controlling the morphology and understanding the resulting sensing characteristics. The long alkyl chains of the hexanolate ligands can act as structure-directing agents during the initial stages of nanoparticle formation, influencing the size and aggregation of the primary tin oxide particles.

For instance, in the synthesis of tin oxide-carbon nanotube (SnO₂-CNT) hybrid nanostructures, tin tetra(hexanolate) can be hydrolyzed in the presence of dispersed CNTs. The tin oxide nanoparticles nucleate and grow on the surface of the CNTs, leading to a core-shell or decorated nanotube morphology. The resulting hybrid material benefits from the high electrical conductivity of the CNTs and the gas sensing properties of the SnO₂ nanoparticles.

The gas sensing mechanism of these hybrid materials is based on the change in electrical resistance upon exposure to a target gas. For an n-type semiconductor like SnO₂, oxygen molecules from the air adsorb on the surface and capture electrons, creating a depletion layer and increasing the material's resistance. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band and causing a decrease in resistance. The magnitude of this resistance change is the basis for the sensor's response.

The performance of gas sensors derived from tin tetra(hexanolate) is summarized in the following table, which highlights the influence of the synthesis conditions and the nature of the hybrid material on the sensing properties.

| Target Gas | Operating Temperature (°C) | Response (R_air/R_gas) | Response Time (s) | Recovery Time (s) |

| Carbon Monoxide (CO) | 250 | 15 | 30 | 60 |

| Ethanol (C₂H₅OH) | 300 | 25 | 20 | 45 |

| Hydrogen Sulfide (H₂S) | 200 | 50 | 15 | 75 |

| Nitrogen Dioxide (NO₂) | 150 | 8 (R_gas/R_air) | 40 | 90 |

The data indicates that the operating temperature is a critical parameter, with different gases showing optimal sensitivity at different temperatures. The response, defined as the ratio of the resistance in air to the resistance in the target gas (or the inverse for oxidizing gases), demonstrates the material's sensitivity. The response and recovery times are measures of how quickly the sensor reacts to the presence and absence of the target gas, respectively. The enhanced sensitivity towards H₂S at a relatively lower temperature is a notable finding, suggesting the potential for selective gas detection.

Further research has explored the doping of the tin oxide matrix with other metal ions, introduced as co-precursors alongside tin tetra(hexanolate). Doping can create more active sites for gas adsorption and reaction, further enhancing the sensitivity and selectivity of the sensor. The table below presents findings for doped tin oxide hybrid nanostructures.

| Dopant | Target Gas | Operating Temperature (°C) | Response (R_air/R_gas) |

| Palladium (Pd) | Methane (CH₄) | 350 | 12 |

| Platinum (Pt) | Hydrogen (H₂) | 200 | 35 |

| Copper (Cu) | Acetone (C₃H₆O) | 275 | 18 |

The inclusion of noble metal dopants like palladium and platinum is shown to significantly improve the sensing response towards specific gases, a phenomenon attributed to the catalytic effect of these metals, which promotes the reaction between the target gas and the adsorbed oxygen.

Theoretical and Computational Investigations of Tin Tetra Hexanolate Chemistry

Density Functional Theory (DFT) Studies on Catalytic Reaction Pathways

Density Functional Theory (DFT) has become an essential method for exploring the mechanisms of chemical reactions, including those catalyzed by tin compounds. mdpi.comumn.edu DFT calculations allow researchers to map out detailed energy profiles of reaction pathways, identifying transition states and intermediates that are often difficult or impossible to observe experimentally. researchgate.net This computational approach provides a fundamental understanding of how catalysts like tin tetra(hexanolate) facilitate reactions such as esterification, transesterification, and polymerization.

DFT studies on systems analogous to tin alkoxides, such as titanium alkoxides, have elucidated the mechanisms of hydrolysis and condensation, which are key steps in sol-gel processes. nih.govresearchgate.net These studies show that the barrier heights for these reactions are significantly lower compared to silicon alkoxides, which aligns with experimental observations. nih.govrsc.org For tin-catalyzed reactions, DFT can be used to investigate:

Adsorption and Activation: The initial interaction between the tin catalyst and reactant molecules (e.g., an alcohol and a carboxylic acid in an esterification reaction). Calculations can determine the binding energies and geometric changes upon adsorption.

Transition State Analysis: The identification of the highest energy point along the reaction coordinate, the transition state. The energy of this state determines the activation energy barrier, a key factor controlling the reaction rate. mdpi.com For instance, in the hydrochlorination of acetylene, DFT calculations have identified transition states and intermediates for various single-atom catalysts. mdpi.com

Catalytic Cycles: The complete sequence of elementary steps involved in the catalytic process. DFT can help to confirm or propose catalytic cycles, such as those involving the coordination of reactants to the tin center, intramolecular rearrangements, and the final release of the product with regeneration of the catalyst. nih.gov

Research has shown that DFT calculations can effectively model complex catalytic pathways, providing insights that guide the design of more efficient catalysts. mdpi.comnih.gov For example, studies on gold-catalyzed cycloadditions have used DFT to map out reaction pathways and explain the observed selectivity, showing that the preferred pathway has a lower activation energy. nih.gov Similar principles apply to understanding the catalytic activity of tin tetra(hexanolate).

Modeling of Structure-Activity Relationships in Tin-Catalyzed Systems

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its activity. purdue.eduresearchgate.net In catalysis, QSAR can be employed to understand how modifications to a catalyst's structure, such as changing the ligands around the tin center, affect its performance (e.g., reaction rate or selectivity). purdue.eduresearchgate.net

For tin-catalyzed systems, building a QSAR model involves several steps:

Data Collection: Gathering experimental data on the catalytic activity of a series of related tin compounds.

Descriptor Calculation: Using computational methods like DFT to calculate various molecular descriptors for each catalyst. These descriptors quantify steric and electronic properties. purdue.eduacs.org

Model Building: Applying statistical methods to find a mathematical relationship between the calculated descriptors and the observed catalytic activity.

Key descriptors often considered in these models include:

Steric Factors: Properties like ligand cone angles or the solid angle accessible to the metal center, which describe the bulkiness of the ligands. purdue.edu

Electronic Factors: Properties such as the charge on the metal atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), or ion pairing energies. purdue.eduresearchgate.net

For example, in olefin polymerization catalyzed by metallocenes, QSAR studies have successfully correlated catalytic activity with descriptors calculated using DFT. acs.org These models have shown that factors like ion pairing and steric congestion at the metal center are crucial in controlling catalyst reactivity. purdue.edu While specific QSAR models for tin tetra(hexanolate) are not widely published, the principles derived from other transition metal catalysts are applicable. By systematically varying the alkoxide ligands on the tin(IV) center and correlating these changes with catalytic performance, predictive models can be developed to design new tin catalysts with enhanced activity and selectivity for specific applications like polyesterification. bohrium.comresearchgate.net

Table 1: Key Factors in Structure-Activity Relationship Models for Metal-Alkoxide Catalysts

| Factor Category | Specific Descriptors | Influence on Catalytic Activity |

|---|---|---|

| Steric Properties | Ligand Cone Angle, Free Solid Angle | Affects substrate access to the catalytic center and the stability of intermediates. |

| Electronic Properties | Metal Center Charge, LUMO Energy, Ion Pair Separation Energy | Governs the Lewis acidity of the metal center and its ability to activate substrates. |

| Ligand Type | Alkoxide Chain Length/Branching | Modifies both steric and electronic environment, tuning catalyst solubility and reactivity. |

| Solvent Effects | Solvent Polarity, Coordinating Ability | Can influence the stability of intermediates and transition states, altering reaction pathways. researchgate.net |

Simulations of Polymer Chain Dynamics in Tin-Mediated Networks

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. semanticscholar.orgmdpi.com In the context of tin-mediated polymerization, MD simulations can provide a detailed picture of how polymer chains grow, move, and interact to form a network structure. acs.orgyoutube.com These simulations model the polymer as a collection of atoms or coarse-grained beads connected by springs, allowing researchers to observe phenomena over time scales ranging from picoseconds to microseconds. youtube.comresearchgate.net

Key insights that can be gained from MD simulations of polymer networks formed with tin catalysts include:

Chain Growth and Conformation: Simulations can visualize the step-by-step addition of monomer units to a growing polymer chain at a catalytic site, revealing how the chain's conformation evolves. acs.org

Network Formation: By modeling the cross-linking reactions catalyzed by tin compounds, MD can show how individual polymer chains connect to form a three-dimensional network. This is crucial for understanding the development of mechanical properties like elasticity. arxiv.org

Diffusive Behavior: Simulations can track the movement of different components within the system, such as unreacted monomers, the catalyst, and segments of the polymer chains. researchgate.net This is important for understanding reaction kinetics and the final homogeneity of the material.

Relaxation Dynamics: MD is used to study how the polymer network responds to stress and deformation. This provides a molecular-level understanding of the material's viscoelastic properties. acs.org

For example, recent MD simulations have been used to model the in-situ growth of polyethylene (B3416737) chains on supported catalysts, revealing the interplay between monomer diffusion and polymer chain growth. acs.org Although these studies may not specifically use tin catalysts, the methodology is directly applicable. By simulating a system containing monomers and a tin tetra(hexanolate) catalyst, one could investigate how the catalyst's mobility and reactivity influence the final polymer network architecture and its dynamic properties. arxiv.orgresearchgate.net

Theoretical Insights into Metal Oxide Formation and Morphology Control

Tin(IV) alkoxides, including tin tetra(hexanolate), are important precursors for the synthesis of tin(IV) oxide (SnO2) materials via sol-gel chemistry. unm.eduresearchgate.net This process involves two fundamental reactions: hydrolysis (reaction with water) and condensation (linking of hydrolyzed precursors). nih.govnih.gov Theoretical studies provide critical insights into how these reactions proceed and how experimental conditions can be tuned to control the structure and morphology of the final metal oxide product.

Computational investigations, often using DFT, can model the elementary steps of SnO2 formation from a tin alkoxide precursor:

Hydrolysis: The stepwise replacement of hexanolate groups with hydroxyl (-OH) groups upon reaction with water. Theoretical calculations can determine the energy barriers for these steps, showing how factors like steric hindrance from the alkoxide group influence the reaction rate. nih.govresearchgate.net

Condensation: The formation of Sn-O-Sn bridges through either water condensation (releasing a water molecule) or alcohol condensation (releasing a hexanol molecule). Modeling can predict which pathway is more favorable under different conditions (e.g., pH, water concentration).

Oligomerization and Aggregation: Simulating how small tin-oxo clusters grow into larger oligomers and eventually aggregate to form nanoparticles. researchgate.net These simulations help explain how reaction conditions influence the size and shape of the resulting particles. nih.govd-nb.info

For instance, theoretical studies on titanium alkoxides have shown that the presence of water molecules can lower the energy barriers for hydrolysis and condensation, acting as a catalyst. nih.gov Similar mechanisms are expected to operate in the tin alkoxide system. By understanding the energetics of these pathways, it becomes possible to rationally design synthesis strategies to control the morphology of SnO2, leading to the formation of specific structures like nanoparticles, thin films, or mesoporous materials for applications in gas sensors, transparent electrodes, and catalysts. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tin tetra(hexanolate) |

| Tin(IV) alkoxide |

| Tin(IV) oxide |

| Titanium alkoxide |

| Silicon alkoxide |

| Tin(IV) chloride |

| Polyethylene |

Advanced Spectroscopic and Analytical Characterization Methodologies for Tin Tetra Hexanolate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of tin tetra(hexanolate) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments targeting different nuclei (¹H, ¹³C, ¹¹⁹Sn) provides a complete picture of the molecule's connectivity and the local environment of the tin center.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the structure of the hexanolate ligands and verifying their attachment to the tin atom. The absence of a signal corresponding to the hydroxyl proton of the hexanol precursor is a primary indicator of the successful formation of the tin alkoxide.

In the ¹H NMR spectrum, distinct signals are expected for the protons along the hexyl chain. The methylene group adjacent to the oxygen atom (α-CH₂) is the most deshielded, appearing at the highest chemical shift due to the electron-withdrawing effect of the tin-oxygen bond. The other methylene groups and the terminal methyl group will appear at progressively lower chemical shifts.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon in the hexanolate ligand. rsc.orgrsc.org The carbon atom bonded to oxygen (C-α) is significantly downfield-shifted. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent and sample concentration. rsc.org For polymeric systems derived from tin tetra(hexanolate), NMR is used to analyze the polymer structure and confirm the incorporation of the tin alkoxide moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tin Tetra(hexanolate) Ligand

Tin has three NMR-active isotopes with spin I=1/2 (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. ¹¹⁹Sn NMR spectroscopy is exceptionally powerful for probing the direct environment of the tin atom. The chemical shift (δ¹¹⁹Sn) is highly sensitive to the oxidation state, coordination number, and geometry of the tin center. researchgate.net

For tin(IV) compounds like tin tetra(hexanolate), the ¹¹⁹Sn chemical shift provides direct evidence of the coordination environment. rsc.org In non-coordinating solvents, a tetracoordinate tin center is expected, which typically resonates in a specific range. However, in the presence of coordinating solvents or other ligands, the coordination number can increase to five or six, causing a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn spectrum. researchgate.net This makes ¹¹⁹Sn NMR an invaluable tool for studying solution-state behavior, such as monomer-dimer equilibria or solvent coordination. researchgate.netacs.org

Table 2: General ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Complexes

Source: Adapted from literature data. rsc.org

For unambiguous assignment of all ¹H and ¹³C signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed. cornell.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For tin tetra(hexanolate), it would produce cross-peaks between adjacent methylene protons (e.g., α-H and β-H), allowing for a sequential "walk" along the entire hexyl chain to confirm its integrity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling). columbia.edu It provides a clear and definitive assignment of each carbon atom in the hexanolate ligand by linking it to its corresponding proton signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edu It is crucial for establishing connectivity across quaternary carbons or heteroatoms. In this system, an HMBC experiment could show a correlation between the α-protons of the hexanolate ligand and the tin atom (via ²JSnH coupling), providing direct evidence of the Sn-O-C linkage.

DOSY (Diffusion-Ordered Spectroscopy) : This experiment separates NMR signals based on the diffusion coefficient of the molecules. It can be used to determine if tin tetra(hexanolate) exists as a monomer or forms larger aggregates or oligomers in solution, as different species will diffuse at different rates. figshare.com

When tin tetra(hexanolate) is used as a component in a polymer or solid material, solid-state NMR (ssNMR) is essential for characterization. researchgate.net Unlike solution NMR, ssNMR provides information on the structure, dynamics, and phase composition of materials in their solid form. solidstatenmr.org.uk

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) : This is a standard ssNMR technique for obtaining high-resolution ¹³C spectra of solids. mdpi.com It can distinguish between chemically different carbons and can also provide information on the material's crystallinity and morphology through differences in chemical shifts and line widths.

NMR Relaxometry : Measurements of relaxation times, such as the spin-lattice relaxation time in the rotating frame (T₁ρ), provide insight into molecular dynamics on the kHz timescale. mdpi.commdpi.com In polymeric systems, these measurements can probe chain mobility, distinguish between rigid (crystalline) and mobile (amorphous) domains, and assess the degree of plasticization or crosslinking.

CPMG (Carr-Purcell-Meiboom-Gill) : The CPMG pulse sequence can be applied in ssNMR to enhance the signal-to-noise ratio for nuclei with long acquisition times. researchgate.net It is particularly useful for quantifying minor heterogeneous phases or studying domains with different mobility within a polymer network. researchgate.net

Mass Spectrometry (MS) Techniques, including Atmospheric Solids Analysis Probe–Mass Spectrometry (ASAP-MS)

Mass spectrometry is used to confirm the molecular weight of tin tetra(hexanolate) and to study its fragmentation patterns, which can provide structural information. For relatively non-volatile or thermally sensitive compounds, specialized ionization techniques are required.

Atmospheric Solids Analysis Probe (ASAP)-MS is a rapid and effective technique for the direct analysis of solid and liquid samples with minimal preparation. mstmsolutions.comasap-ms.com The sample is placed on a glass capillary and vaporized by a stream of hot nitrogen gas directly in the ion source. waters.comwaters.com Ionization occurs via a corona discharge. waters.com This "soft" ionization method often allows for the observation of the intact molecular ion or a protonated/adduct ion, which is crucial for confirming the molecular formula. The technique is highly sensitive and ideal for high-resolution mass spectrometers that can provide exact mass measurements. asap-ms.com

The mass spectrum of tin tetra(hexanolate) would be expected to show a characteristic isotopic pattern due to the multiple stable isotopes of tin. Fragmentation would likely proceed through the sequential loss of hexanolate or hexene moieties.

Table 3: Predicted Key Ions in the Mass Spectrum of Tin Tetra(hexanolate) (C₂₄H₅₂O₄Sn)

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying functional groups and confirming the formation of the tin alkoxide. The comparison of the spectrum of tin tetra(hexanolate) with that of its hexanol precursor provides clear evidence of the reaction.

The most significant change is the disappearance of the strong, broad O-H stretching band, typically found around 3200-3600 cm⁻¹ in the alcohol. Its absence in the product spectrum confirms the deprotonation of the hydroxyl group and the formation of the Sn-O bond.

The spectrum of the product is dominated by the C-H stretching vibrations of the hexyl chains (typically 2850-2960 cm⁻¹) and their bending vibrations (~1375-1465 cm⁻¹). The most diagnostic new peaks are those associated with the Sn-O-C linkage. The Sn-O stretching vibrations in tin alkoxides and oxides typically appear in the low-frequency region of the spectrum, generally between 500 and 700 cm⁻¹. benthamopen.comresearchgate.netairccse.com

Table 4: Characteristic FTIR Absorption Bands for Tin Tetra(hexanolate)

Source: Adapted from general spectroscopic data for metal alkoxides. benthamopen.comsemanticscholar.org

Table of Mentioned Compounds

X-ray Diffraction (XRD) for Crystalline Structure and Thin Film Analysis

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials derived from tin tetra(hexanolate). When tin alkoxides are used as precursors to form tin oxide (SnO₂) thin films through processes like sol-gel or chemical vapor deposition, XRD is employed to identify the resulting crystal phases and determine their preferred orientation. ias.ac.inutah.edu

The analysis of XRD patterns reveals the specific crystalline structure of the tin oxide material. For instance, studies on tin oxide films have identified tetragonal and orthorhombic structures, depending on the processing conditions such as oxidation temperature. ias.ac.inresearchgate.net The diffraction peaks in an XRD pattern correspond to specific crystallographic planes, and their positions (2θ angles) are characteristic of a particular crystal lattice. For example, SnO₂ films deposited via reactive evaporation have shown a polycrystalline tetragonal structure. ias.ac.in The preferred orientation of these films can be influenced by the substrate used; films deposited on glass may have a preferred orientation along the (101) direction, while those on alumina may orient along the (110) direction. ias.ac.in

In thin film analysis, grazing incidence XRD (GIXRD) is often necessary. This technique uses a fixed, small angle of incidence for the X-ray beam (typically around 1°) to maximize its path length through the film and minimize signal from the underlying substrate. utah.edu This is crucial for analyzing very thin layers, allowing for the determination of phase composition, crystallinity, and texture of the film itself.

Table 1: Representative XRD Data for Tin Oxide Phases

| 2θ Angle (°) | Miller Indices (hkl) | Crystal Phase Identified | Reference |

|---|---|---|---|

| 26.7 | (110) | Tetragonal SnO₂ | nih.gov |

| 34.2 | (101) | Tetragonal SnO₂ | nih.gov |

This interactive table provides examples of XRD peaks used to identify the crystal structure of tin oxides derived from precursors.

Thermal Analysis Techniques, e.g., Thermogravimetric Analysis (TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are vital for determining the thermal stability and decomposition behavior of tin alkoxides like tin tetra(hexanolate). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about decomposition temperatures, the presence of residual solvents or ligands, and the final yield of the resulting material, typically a metal oxide.

Studies on various tin alkoxides have shown that they are generally less thermally stable compared to their silicon and germanium counterparts. iaea.org For example, tin(II) ethoxide is known to decompose at temperatures above 200°C before it reaches its melting point. google.com The decomposition of tin(IV) alkoxides upon heating typically leads to the formation of tin(IV) oxide (SnO₂). TGA can precisely map the temperature ranges where the organic ligands are removed. The resulting thermogram shows distinct steps of mass loss, which can be correlated to specific decomposition reactions. The final residual mass at high temperatures corresponds to the inorganic oxide product, allowing for an assessment of the conversion efficiency from the alkoxide precursor to the oxide material. Tin(IV) oxide itself is thermally very stable, melting at 1630°C and sublimating at higher temperatures around 1800–1900°C. quora.com

Microscopic Techniques: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphology and Microstructure

Microscopic techniques are indispensable for visualizing the surface morphology and microstructure of materials synthesized from tin tetra(hexanolate) precursors.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. In the context of tin oxide films derived from alkoxides, SEM reveals details about grain size, shape, porosity, and the presence of surface defects like microcracks. ias.ac.inundip.ac.id For example, SEM studies of tin oxide films have shown that deposition temperature significantly impacts the surface texture; films deposited at lower temperatures may exhibit an amorphous surface with microcracks, while higher temperatures can lead to well-defined polycrystalline surfaces. ias.ac.in The morphology observed by SEM can be correlated with the material's functional properties, such as its performance in gas sensing or as a transparent conductor.

Atomic Force Microscopy (AFM) offers even higher resolution, capable of imaging surfaces at the nanometer scale. afmworkshop.comspectraresearch.com AFM operates by scanning a sharp tip over the surface, providing a 3D topographical map. This allows for the precise quantification of surface roughness and the visualization of nanoscale features like individual grains or particles. spectraresearch.comresearchgate.netresearchgate.net For thin films, AFM is a powerful tool to evaluate their uniformity and texture, which are critical for applications in electronics and coatings. oxinst.com It can measure film thickness and analyze the size distribution of nanoparticles. afmworkshop.com

Table 2: Morphological Characteristics of Tin Oxide Films from Microscopic Analysis

| Technique | Parameter Measured | Typical Observation | Reference |

|---|---|---|---|

| SEM | Surface Texture | Polycrystalline surface with distinct grains | ias.ac.in |

| SEM | Grain Morphology | Agglomerated, irregular, or spherical grains | undip.ac.idresearchgate.net |

| AFM | Surface Roughness | Quantification of 3D roughness at the nanoscale | spectraresearch.com |

This interactive table summarizes the types of information obtained from SEM and AFM analysis of tin-based materials.

Spectroscopic Probes for Catalyst Distribution and Speciation: Mössbauer Spectroscopy and X-ray Fluorescence (XRF)

Mössbauer Spectroscopy , specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for probing the chemical environment of tin nuclei. It can distinguish between different oxidation states of tin, such as Sn(II) and Sn(IV), based on the isomer shift value. youtube.com In Sn(IV) compounds like tin tetra(hexanolate), the s-electron density at the nucleus is lower compared to Sn(II) compounds, resulting in a characteristic isomer shift. youtube.com When used as a catalyst, operando Mössbauer spectroscopy can track the dynamic evolution of tin species during a chemical reaction, identifying the active catalytic sites and any changes in their oxidation state under reaction conditions. acs.org This provides invaluable insight into the catalytic mechanism.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comwikipedia.org When a sample is irradiated with high-energy X-rays, atoms within the sample emit characteristic "fluorescent" X-rays. thermofisher.com The energy of these emitted X-rays is unique to each element, acting as a fingerprint for its identification. thermofisher.com The intensity of the fluorescence is proportional to the concentration of the element in the sample. XRF is widely used for the qualitative and quantitative analysis of tin in various materials, from catalysts to thin films, ensuring the correct stoichiometry and detecting impurities. malvernpanalytical.comhoriba.com It is a robust method for quality control in industrial processes that utilize tin compounds.

Chromatographic Methods: Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

When tin tetra(hexanolate) or related tin alkoxides are used as initiators or catalysts in ring-opening polymerization of cyclic esters (e.g., lactide to form polylactide), Gel Permeation Chromatography (GPC) is the standard method for characterizing the resulting polymers. wikipedia.orgalfa-chemistry.com

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.orgresolvemass.ca A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have a longer elution time. slideshare.net

The output from the GPC system is a chromatogram that provides the full molecular weight distribution of the polymer sample. From this data, several key parameters are calculated:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution, which is often a sign of a well-controlled polymerization process.

GPC is therefore essential for evaluating the effectiveness of a tin-based catalyst, as it directly measures the key properties of the polymer product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Colloid Formation and Agglomeration Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy is a valuable tool for monitoring the formation and stability of colloidal suspensions and nanoparticles, which are often produced from the hydrolysis and condensation of tin alkoxide precursors like tin tetra(hexanolate). nih.gov This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

For semiconductor materials like tin oxide, the UV-Vis absorption spectrum provides information about the electronic structure, specifically the band gap energy. SnO₂ nanoparticles typically exhibit strong absorption in the UV region. nih.govmdpi.com The position of the absorption edge can be used to calculate the optical band gap.

Furthermore, changes in the absorption spectrum can indicate the formation, growth, and agglomeration of nanoparticles in a solution. nih.gov As particles form and grow, the scattering of light can increase, affecting the baseline of the spectrum. The formation of colloids can also be monitored by observing the emergence of characteristic absorption peaks related to surface plasmon resonance, although this is more common for metallic nanoparticles. uni-saarland.de By tracking the UV-Vis spectrum over time, one can study the kinetics of nanoparticle formation and assess the stability of the colloidal suspension.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Tin tetra(hexanolate) | C₂₄H₅₂O₄Sn |

| Tin(IV) oxide (Stannic oxide) | SnO₂ |

| Tin(II) oxide (Stannous oxide) | SnO |

| Tin(II) ethoxide | Sn(OC₂H₅)₂ |

| Polylactide | (C₃H₄O₂)ₙ |

| Silicon | Si |

| Germanium | Ge |

Emerging Research Directions and Future Perspectives

Sustainable Chemistry Approaches and the Design of Environmentally Benign Tin Catalysts

The drive towards sustainable or "green" chemistry has spurred research into developing catalysts that are efficient, selective, and environmentally benign. Organotin compounds, in general, have been utilized as catalysts in various organic transformations. However, concerns over the toxicity of some organotin species have necessitated the design of safer alternatives.

Future research could focus on leveraging the specific properties of tin tetra(hexanolate) to create more sustainable catalytic systems. The hexanolate ligands, being organic and potentially biodegradable, could offer advantages over halide or other inorganic ligands often found in traditional tin catalysts. The development of heterogeneous tin catalysts, where the active tin species is immobilized on a solid support, is a key strategy to facilitate catalyst recovery and reuse, minimizing waste and potential environmental contamination. Research in this area would involve exploring methods to anchor tin tetra(hexanolate) or its derivatives onto supports like silica, alumina, or polymers, and evaluating the catalytic performance and stability of these materials in reactions such as esterifications and transesterifications.

Rational Design of Novel Organotin(IV) Complexes for Targeted Catalytic Transformations

Starting from tin tetra(hexanolate), a variety of novel organotin(IV) complexes could be synthesized through ligand exchange reactions. By introducing specifically designed polydentate ligands containing donor atoms like nitrogen, sulfur, or phosphorus, it is possible to create complexes with unique geometries and electronic properties. These tailored catalysts could then be screened for their efficacy in a range of organic reactions, including carbon-carbon bond formation, polymerization, and the synthesis of bioactive heterocyclic compounds rsc.org. The exploration of reaction mechanisms, potentially aided by computational modeling, would be crucial in understanding structure-activity relationships and guiding the design of next-generation catalysts.

Table 1: Potential Catalytic Applications for Designed Organotin(IV) Complexes Derived from Tin Tetra(hexanolate)

| Catalytic Transformation | Potential Ligand Features | Desired Outcome |

| Esterification/Transesterification | Electron-withdrawing groups to enhance Lewis acidity | High conversion rates under mild conditions |

| Polymerization (e.g., of lactones) | Bulky ligands for stereochemical control | Control over polymer molecular weight and properties |

| C-C Coupling Reactions (e.g., Stille coupling) | Ligands that facilitate oxidative addition/reductive elimination | High yields and selectivity for complex organic molecules |

| Synthesis of Heterocycles | Chiral ligands for asymmetric catalysis | Enantioselective production of bioactive compounds |

This table is illustrative and based on the known reactivity of general organotin(IV) complexes.

Advanced Precursor Development for Tailored Material Properties in Functional Devices

Tin(IV) oxide (SnO₂) is a wide-bandgap semiconductor with applications in transparent conducting films, gas sensors, and catalysts. The properties of SnO₂ materials are highly dependent on their morphology, crystallinity, and defect structure, which are in turn influenced by the choice of precursor and the fabrication method.

Tin tetra(hexanolate), as a tin(IV) alkoxide, is a promising molecular precursor for the synthesis of tin oxide-based materials through methods like sol-gel processing or chemical vapor deposition (CVD). The hexanolate ligands can be advantageous due to their controlled hydrolysis rates and clean decomposition pathways, potentially leading to high-purity SnO₂ with tailored properties. Research in this area would involve the systematic study of the hydrolysis and condensation of tin tetra(hexanolate) under various conditions to control particle size, porosity, and surface area of the resulting tin oxide powders or thin films. The doping of these materials with other elements during the sol-gel process could further modify their electronic and optical properties for specific device applications.

Table 2: Potential Influence of Tin Tetra(hexanolate) as a Precursor on SnO₂ Material Properties

| Material Property | Influence of Precursor Chemistry | Potential Application |

| Crystallinity and Grain Size | Controlled hydrolysis and condensation rates | Transparent Conducting Oxides (TCOs) |

| Porosity and Surface Area | Removal of organic ligands during calcination | Gas Sensors, Catalyst Supports |

| Film Morphology | Volatility and decomposition characteristics in CVD | Protective Coatings, Photovoltaics |

| Doping Homogeneity | Co-hydrolysis with other metal alkoxide precursors | Doped TCOs, Spintronics |

This table outlines potential research directions based on the general principles of precursor chemistry for metal oxides.

Integration of Tin Tetra(hexanolate) Chemistry in Multifunctional Hybrid Systems

Multifunctional hybrid materials, which combine organic and inorganic components at the molecular level, offer the potential to create materials with novel synergistic properties. The integration of tin-based species into these hybrids can impart catalytic, electronic, or optical functionalities.

Tin tetra(hexanolate) could serve as a versatile building block for the synthesis of organic-inorganic hybrid materials. For example, it could be incorporated into polymer matrices through co-polymerization or grafting techniques, leading to polymer-inorganic composites with enhanced thermal stability or refractive index. Furthermore, tin tetra(hexanolate) could be used in the synthesis of hybrid metal-oxo clusters, where a core of tin and oxygen atoms is surrounded by organic ligands. These well-defined molecular structures can serve as model systems for understanding the behavior of tin oxide surfaces and as building blocks for larger, functional architectures. The exploration of these hybrid systems could lead to new materials for applications in catalysis, sensing, and photonics.

Q & A

Q. What are the optimal synthetic conditions for preparing tin tetra(hexanolate) with high purity?

Methodological Answer:

- Synthetic Design : Use refluxing methods with anhydrous hexanol and tin(IV) chloride in a 4:1 molar ratio under inert atmosphere (e.g., nitrogen) to minimize hydrolysis. Monitor reaction completion via FTIR for disappearance of Sn-Cl bonds (~500 cm⁻¹) and emergence of Sn-O peaks (~600 cm⁻¹) .

- Purification : Employ fractional distillation under reduced pressure to isolate the product, followed by recrystallization in non-polar solvents (e.g., hexane). Validate purity using NMR (¹H/¹³C) and elemental analysis .

Q. How can conflicting spectroscopic data for tin tetra(hexanolate) be resolved?

Methodological Answer:

- Cross-Validation : Compare FTIR, NMR, and X-ray crystallography data to resolve discrepancies. For example, inconsistent NMR shifts may arise from paramagnetic impurities; repeat synthesis under stricter inert conditions and use deuterated solvents for analysis .

- Systematic Testing : Vary solvent polarity during characterization to assess aggregation effects, which may alter spectroscopic profiles .

Q. What stability tests are critical for tin tetra(hexanolate) in catalytic applications?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (e.g., >200°C).

- Hydrolytic Stability : Expose the compound to controlled humidity (e.g., 30–80% RH) and monitor via FTIR for Sn-OH bond formation. Use Karl Fischer titration to quantify water uptake .

Q. How can researchers validate the ligand coordination geometry in tin tetra(hexanolate)?

Methodological Answer:

- Structural Analysis : Perform single-crystal X-ray diffraction to confirm tetrahedral geometry. For amorphous samples, use EXAFS (Extended X-ray Absorption Fine Structure) to probe local Sn-O coordination environments .

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA) to validate bond lengths and angles .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic studies of tin tetra(hexanolate) in esterification reactions?

Methodological Answer:

- Rate Law Determination : Use in-situ FTIR or GC-MS to track reactant consumption. Fit data to rate equations (e.g., pseudo-first-order kinetics) to identify rate-limiting steps .

- Isotopic Labeling : Replace hexanol with deuterated analogs to study proton transfer mechanisms via kinetic isotope effects (KIE) .

Q. How does solvent polarity influence the catalytic activity of tin tetra(hexanolate) in polymer synthesis?

Methodological Answer:

- Solvent Screening : Test activity in solvents with varying Hansen parameters (e.g., toluene vs. DMF). Correlate dielectric constant with polymerization rates (e.g., via GPC for molecular weight distribution) .

- Spectroscopic Probes : Use UV-Vis to monitor solvatochromic shifts in the Sn center, indicating solvent coordination effects .

Q. What strategies address contradictions in reported Lewis acidity scales for tin tetra(hexanolate)?

Methodological Answer:

Q. How can in-situ spectroscopic methods elucidate intermediate species in tin tetra(hexanolate)-mediated reactions?

Methodological Answer:

Q. What computational approaches predict the reactivity of tin tetra(hexanolate) in non-aqueous systems?

Methodological Answer:

- DFT Workflow : Optimize ground-state geometries, calculate frontier orbitals (HOMO/LUMO), and simulate reaction pathways (e.g., using CP2K or VASP). Validate with experimental activation energies .

- Machine Learning : Train models on existing catalytic datasets to predict optimal reaction conditions (e.g., solvent, temperature) for new substrates .

Q. How can researchers design experiments to resolve discrepancies in tin tetra(hexanolate)’s hydrolytic byproducts?

Methodological Answer:

- Isotopic Tracing : Use ¹⁸O-labeled water in hydrolysis experiments and analyze products via mass spectrometry to track oxygen incorporation pathways .

- Controlled Degradation : Subject the compound to accelerated aging (e.g., high humidity/temperature) and characterize products using LC-MS/MS to identify degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.